molecular formula C20H22BrFN2O3S B3212489 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide CAS No. 1101776-09-3

3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide

Cat. No.: B3212489
CAS No.: 1101776-09-3
M. Wt: 469.4 g/mol
InChI Key: RNQVOVIUXMPRJW-UHFFFAOYSA-M
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Description

3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorinated aromatic ring, a methoxy group, and an imidazo[2,1-b][1,3]thiazin-1-ylium core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorinated and methoxylated aromatic precursors. These precursors undergo a series of reactions including nucleophilic substitution, cyclization, and bromination to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazin-1-ylium core, potentially converting it to a more reduced state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated and methoxylated aromatic systems.

Biology

In biological research, the compound’s potential interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique features may contribute to the development of pharmaceuticals with specific biological activities.

Industry

In industry, the compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated and methoxylated aromatic rings may enhance binding affinity and specificity, while the imidazo[2,1-b][1,3]thiazin-1-ylium core may participate in key biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide lies in its combination of fluorinated and methoxylated aromatic rings with an imidazo[2,1-b][1,3]thiazin-1-ylium core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-1-(2-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN2O3S.BrH/c1-25-14-8-9-15(16(21)12-14)20(24)13-22(19-23(20)10-5-11-27-19)17-6-3-4-7-18(17)26-2;/h3-4,6-9,12,24H,5,10-11,13H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQVOVIUXMPRJW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4OC)O)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
Reactant of Route 2
Reactant of Route 2
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
Reactant of Route 3
Reactant of Route 3
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
Reactant of Route 4
Reactant of Route 4
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
Reactant of Route 5
Reactant of Route 5
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
Reactant of Route 6
Reactant of Route 6
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide

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